7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a polycyclic heteroaromatic compound featuring a fused chromeno-triazolopyrimidine core. The molecule is substituted at positions 6 and 7 with a 2-thienyl and 4-methylphenyl group, respectively.
Properties
Molecular Formula |
C23H18N4OS |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
11-(4-methylphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C23H18N4OS/c1-14-8-10-15(11-9-14)21-19-20(26-23-24-13-25-27(21)23)16-5-2-3-6-17(16)28-22(19)18-7-4-12-29-18/h2-13,21-22H,1H3,(H,24,25,26) |
InChI Key |
NAWVBLZNAIAHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-methylphenyl hydrazine with 2-thiophenecarboxaldehyde can yield an intermediate hydrazone, which upon further cyclization with chromone derivatives under acidic or basic conditions, forms the desired triazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibit various biological activities:
- Antimicrobial Activity : Derivatives of triazolo-pyrimidines have shown significant antimicrobial properties. For instance, certain related compounds have been found to inhibit the growth of various bacterial strains.
- Antiviral Properties : Studies suggest that some triazolo-pyrimidine derivatives can inhibit viral replication. For example, they have demonstrated efficacy against influenza viruses by disrupting protein-protein interactions essential for viral replication .
- Antitumor Activity : Research has highlighted the potential of triazolo-pyrimidine derivatives in cancer treatment. Compounds structurally related to 7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine have been evaluated for their ability to induce apoptosis in cancer cell lines .
Interaction Studies
Studies focusing on the interaction of 7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine with biological targets are crucial for understanding its mechanism of action. Techniques employed in these studies include:
- Molecular Docking : This computational method predicts how the compound interacts with specific proteins or enzymes.
- Binding Affinity Assessments : These studies measure the strength of interaction between the compound and its biological targets.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(3,4-dimethoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | Similar chromeno-triazolo structure with different substituents | Antimicrobial |
| 1H-pyrazolo[3,4-b][1,3]thiadiazole | Contains thiadiazole instead of pyrimidine | Antiviral |
| 1H-triazolo[1,5-a]pyrimidines | Variants of the triazolo-pyrimidine system | Antitumor activity |
Case Studies
Several case studies highlight the therapeutic potential of triazolo-pyrimidine derivatives:
- A study demonstrated that a derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2), suggesting its potential as an anticancer agent .
- Another investigation revealed that certain derivatives could effectively inhibit viral replication in vitro by targeting specific viral proteins .
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key analogs differ in substituent identity, position, and electronic properties (Table 1).
Table 1. Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
Key Observations :
Pharmacological and Agrochemical Activities
Antimicrobial Activity :
- Benzo[h]chromeno-triazolopyrimidines (e.g., ) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Pyrano[2,3-d]pyrimidine-6-ones () show moderate antifungal activity (IC₅₀: 25–50 µM).
Herbicidal Activity :
Hypothesized Activity of Target Compound :
- The thienyl group may enhance membrane penetration, while the methylphenyl group could stabilize hydrophobic binding pockets.
Biological Activity
The compound 7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 423138-01-6) is a heterocyclic compound with potential pharmacological significance. Its unique structure combines chromene, triazole, and pyrimidine frameworks, which may contribute to its diverse biological activities. This article focuses on the biological activity of this compound based on available research findings.
Structural Characteristics
The compound's structure can be represented as follows:
This structure is characterized by:
- Chromene moiety : Contributes to its aromatic properties.
- Triazole and pyrimidine rings : Known for their biological activities.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells through multiple pathways, including:
Antimicrobial Properties
The compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported:
- Minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and ketoconazole.
- Efficacy against fungal strains, indicating potential as an antifungal agent .
Enzyme Inhibition
Compounds within the same class have been studied for their ability to inhibit various enzymes associated with disease processes. Notably:
- Carbonic anhydrase inhibitors : Important in regulating pH and fluid balance.
- Cholinesterase inhibitors : Relevant in neurodegenerative diseases .
Synthesis and Evaluation
A study focused on synthesizing new derivatives of triazolo-pyrimidines and evaluating their biological activities. The methods included:
- Organic synthesis techniques.
- Characterization through NMR spectroscopy and elemental analysis.
Results indicated that some synthesized derivatives exhibited enhanced anticancer activity compared to existing drugs .
Comparative Analysis
A comparative analysis of the biological activities of different derivatives can be summarized in the following table:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 7-(4-methylphenyl)-6-(2-thienyl)-7,12-dihydro... | High | Moderate | Yes |
| 7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)... | Moderate | High | Yes |
| 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines | High | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
